molecular formula C19H17N B134856 Triphenylmethylamine CAS No. 5824-40-8

Triphenylmethylamine

Cat. No. B134856
CAS RN: 5824-40-8
M. Wt: 259.3 g/mol
InChI Key: BZVJOYBTLHNRDW-UHFFFAOYSA-N
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Description

Triphenylmethylamine is a compound that has garnered attention due to its role in various chemical processes and its potential applications in the field of anticancer research. It is a structural motif present in several small molecules that have been identified as potent anticancer agents. The triphenylmethyl motif, also known as the trityl group, is a common feature in these compounds, and it has been shown to induce cell death in multiple cancer cell lines. The mechanism of action for these compounds is diverse, with some inducing cell cycle arrest, inhibiting tubulin polymerization, dissociating mitochondrial-bound hexokinase, or inhibiting calcium-dependent potassium ion channels .

Synthesis Analysis

The synthesis of α-triphenylmethylamines has been achieved through a formal Betti reaction, which involves the reaction of phenols with benzophenone-derived imines. This process is facilitated by the in situ generation of benzophenone iminium species under organocatalytic conditions, allowing for the creation of a variety of α-triphenylmethylamines . Additionally, triphenylmethylamine can be synthesized from the reaction of LiGe(OCH2CH2NMe2)3 with Ph3CN3, leading to different polymorphic forms of the compound .

Molecular Structure Analysis

Triphenylmethylamine has been found to crystallize in different polymorphic forms. A new triclinic polymorph of triphenylmethylamine has been discovered, which contains dimers formed by N-H...N hydrogen bonds. This contrasts with the known orthorhombic polymorph, which consists of isolated molecules. The molecular conformations and geometric parameters are very similar between the two polymorphs, and the solvent polarity does not seem to affect the crystallization into these different forms .

Chemical Reactions Analysis

Triphenylmethylamine has been used in various chemical reactions, such as the regioselective reaction with oxiranes to produce N-tritylated β-aminoalcohols. These products are valuable building blocks in organic synthesis and can be hydrolyzed to β-aminoalcohol hydrochlorides using hydrochloric acid . Furthermore, triphenylmethylamine has been employed as an initiator in the atom transfer radical polymerization (ATRP) of styrene, demonstrating the versatility of this compound in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylmethylamine are influenced by its molecular structure and the presence of the triphenylmethyl group. The compound's ability to form complexes with metals, as seen in amine triphenolate complexes, highlights its potential as a ligand in catalytic processes, such as polymerization reactions and oxygen transfer processes . The inclusion of triphenylmethane derivatives by crown and linear O-containing molecules also indicates selective interactions that can lead to the formation of complexes with specific crown ethers . The polymorphism of triphenylmethylamine, with different densities and stability under various conditions, further exemplifies the compound's diverse physical properties .

Scientific Research Applications

Bioconjugation, Cross-linking, Mass-Spectrometry, Fluorescence, and Optics

Triphenylmethyl derivatives, including triphenylmethylamine, are significant in various applications beyond their role as dyestuffs and protecting groups in organic synthesis. They are increasingly utilized for their ability to form a stabilized cation, enhancing their functionality in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics. This novel application of triphenylmethyl derivatives is crucial in advancing methodologies in these areas (Shchepinov & Korshun, 2003).

Organic Synthesis

In organic synthesis, triphenylmethylamine (tritylamine) reacts regioselectively with oxiranes to produce crystalline N-tritylated β-aminoalcohols. These compounds are valuable building blocks in organic synthesis, offering reasonable yield and quantitative hydrolysis to β-aminoalcohol hydrochlorides (Soroka & Goldeman, 2003).

Organocatalytic Synthesis in Bioactive Molecules and Chemical Sensors

Triphenylmethylamines are essential in the organocatalytic synthesis of α-triphenylmethylamines from diarylketimines and phenols. This process is vital for generating bioactive molecules and chemical sensors, showcasing the versatility of triphenylmethylamines in synthesizing complex molecular structures (Glavač, Topolovčan, & Gredičak, 2020).

Anticancer Research

Triphenylmethylamine is integral in creating novel small molecules for anticancer research. These compounds, containing the triphenylmethyl motif, have shown potential in inducing cell death in various cancer cell lines. Their diverse mechanisms of action place them in distinct categories for therapeutic exploration (Palchaudhuri, Nesterenko, & Hergenrother, 2008).

Polymerization Processes

Triphenylmethylamine plays a role in the atom transfer radical polymerization of styrene, serving as an initiator. Its involvement in polymerization processes is significant in developing new materials and understanding the dynamics of polymer growth (Xu, Lu, Xu, & Wang, 2005).

Environmental Applications: Biodegradation and Biosorption

In environmental science, triphenylmethylamine derivatives like triphenyltin (TPT) are subject to biodegradation and biosorption studies. These studies focus on removing and understanding the behavior of such compounds in the environment, particularly their impact on ecosystems and potential for pollution remediation (Gao, Ye, Ma, Tang, & Huang, 2014).

Molecular Interaction Studies

Triphenylmethylamine and its derivatives are studied for their ability to form complexes with other molecules, like crown ethers. This research is essential for understanding selective molecular interactions and crystal structures, contributing to the development of new materials and molecular engineering (Fonari, Simonov, Wang, Tang, & Ganin, 2009).

Decolorization Research

The decolorization and biodegradation of triphenylmethane dyes, which include triphenylmethylamine derivatives, is a crucial area of research. This study provides fundamental knowledge for treating dye-containing wastewater and bioremediating dye-contaminated environments (Pei, 2009).

Safety And Hazards

Triphenylmethylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

triphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJOYBTLHNRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206972
Record name Tritylamine
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Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritylamine

CAS RN

5824-40-8
Record name Triphenylmethylamine
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Record name Tritylamine
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Record name Tritylamine
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Record name Triphenylmethylamine
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Record name Tritylamine
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Synthesis routes and methods

Procedure details

Cerium chloride heptahydrate (15.0 g, 40 mmol) was dried and stirred with 80 mL of dry tetrahydrofuran as described in Example 1. To this was added by cannulation below -50° a solution of phenyllithium prepared by addition of 16 mL of 2.5M n-butyllithium in hexanes (40 mmol) to 6.28 g (40 mmol) of bromobenzene in 15 mL of tetrahydrofuran below -40°. The mixture was stirred in a dry ice-acetone bath for 30 minutes, and 1.34 g (13 mmol) of benzonitrile in 2 mL of tetrahydrofuran were added. The bath was removed and the mixture was stirred for 2 hours. Isolation as described in Example 1 gave 3.30 g (98%) of triphenylmethylamine, identical by infrared, 1H and 13C NMR spectroscopy with an authentic sample.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethylamine
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Triphenylmethylamine
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Triphenylmethylamine
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Triphenylmethylamine
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Triphenylmethylamine

Citations

For This Compound
301
Citations
VN Khrustalev, IV Borisova, NN Zemlyansky… - … Section C: Crystal …, 2009 - scripts.iucr.org
… of triphenylmethylamine. For this purpose, we recrystallized commercially available triphenylmethylamine … It was found that only the orthorhombic modification of triphenylmethylamine …
Number of citations: 5 scripts.iucr.org
W Gao, Z Liu, X Dai, W Sun, Q Gong… - Chemistry–An Asian …, 2023 - Wiley Online Library
Due to the unclear mechanism and lack of effective design for color‐tunable ultralong organic phosphorescence (UOP) in a single‐component molecule, the development of new types …
Number of citations: 1 onlinelibrary.wiley.com
YN Li, LH Huo, ZP Deng, X Zou, ZB Zhu… - Crystal growth & …, 2014 - ACS Publications
The solvent reaction of naphthalene-1,5-disulfonic acid and triphenylmethylamine gives rise to nine organic salts, namely, 2(HTPMA) + ·(NDS) 2– ·2(MeOH) (1), 2(HTPMA) + ·(NDS) 2– ·…
Number of citations: 13 pubs.acs.org
C Glidewell, G Ferguson - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
Diphenyl (4-pyridyl) methanol, C18H15NO, forms chains in the solid state in which the molecules are linked by O--H... N hydrogen bonds; the O atoms, although poten-tial hydrogen-…
Number of citations: 18 scripts.iucr.org
I Vosburgh - Journal of the American Chemical Society, 1916 - ACS Publications
… free base, which melted at 102 , when heated by itself or mixed with synthetic triphenylmethylamine, we have: (CeH6)iCNHBr + 2HCI —(C6H5)3CNH3C1 + BrCl The …
Number of citations: 15 pubs.acs.org
X Ma, X Lin, Y Zhen, S Jin, H Liu, D Wang - 2023 - researchsquare.com
… Triphenylmethylamine has been shown to give … As a tertiary amine member, triphenylmethylamine having three … of 4 organic salts from the triphenylmethylamine (tpma) and …
Number of citations: 2 www.researchsquare.com
M Soroka, W Goldeman - ARKIVOC, 2003 - arkat-usa.org
The tritylamine (triphenylmethylamine) reacts regioselectively with oxiranes to give crystalline N-tritylated β-aminoalcohols-useful building blocks in organic synthesis, with reasonable …
Number of citations: 4 www.arkat-usa.org
W Goldeman, M Soroka - ARKIVOC, 2010 - arkat-usa.org
… In 1988 we published a paper1 concerning the application of tritylamine (triphenylmethylamine) as an ammonia equivalent in the synthesis of N-(triphenylmethyl)alkanimines and 1(triphenylmethylamino)alkylphosphonates …
Number of citations: 2 www.arkat-usa.org
N Tohnai, Y Mizobe, M Doi, S Sukata… - Angewandte …, 2007 - Wiley Online Library
Organic nanoparticles have attracted considerable research interest in molecular biology and life sciences [1] as well as nanotechnology and materials science [2] because of their …
Number of citations: 38 onlinelibrary.wiley.com
EB AYRES, CR HAUSER - The Journal of Organic Chemistry, 1948 - ACS Publications
… derivative might decompose to form triphenylmethylamine or triphenylcarbinol, thus H … with aqueous ammonia yielding traces of triphenylmethylamine and of an unidentified oil), was …
Number of citations: 9 pubs.acs.org

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